Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Pharmaceutical intermediate procurement purity specification comparison impurity profile

For ANDA filing and raltegravir QC, substituting generic oxadiazole carboxylates invalidates method validation and USP/EP traceability. This compound is specifically designated as Raltegravir Impurity 3, supplied with regulatory-compliant characterization data. • Enables direct use in analytical method development, AMV, and QC workflows. • Documented purity ≥98% (HPLC) and controlled impurity profile (total ≤2%, single ≤0.5%). • Traceability against pharmacopeial standards available; immediate stock from multiple global sites.

Molecular Formula C4H4KN2O3
Molecular Weight 167.18 g/mol
CAS No. 888504-28-7
Cat. No. B028516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
CAS888504-28-7
SynonymsOxadiazole Potassim Salt
Molecular FormulaC4H4KN2O3
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)O.[K]
InChIInChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);
InChIKeyPYKIGFHZXPMVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7): Procurement-Grade Intermediate Specifications


Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) is a heterocyclic potassium carboxylate salt with the molecular formula C4H3KN2O3 and a molecular weight of 166.18 g/mol . This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a methyl substituent at the 5-position and a carboxylate moiety at the 2-position neutralized by potassium [1]. It is commercially supplied as a white to almost white powder or crystalline solid . The compound serves as a critical synthetic intermediate in the preparation of raltegravir, an HIV integrase inhibitor [2], and is also recognized as Raltegravir Impurity 3 in pharmaceutical quality control applications [3].

Procurement Risk Assessment: Why Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Cannot Be Interchanged with Alternative 1,3,4-Oxadiazole Carboxylates


Generic substitution of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate with structurally similar 1,3,4-oxadiazole carboxylates introduces unacceptable risk in both synthetic and analytical applications. The 5-methyl substituent directly controls steric and electronic properties governing reactivity in downstream transformations [1]. Alternative salts—such as the non-methylated potassium 1,3,4-oxadiazole-2-carboxylate (CAS 1188263-66-2, MW 152.15) , the sodium salt analog (CAS 37641-42-2) [2], or the 5-ethyl derivative (CAS 2609019-11-4, MW 180.20) [3]—differ fundamentally in molecular weight, counterion identity, and steric bulk. In pharmaceutical impurity applications, substitution with any non-identical compound invalidates method validation, reference standard traceability to USP or EP pharmacopeial standards, and regulatory compliance for ANDA filings [4]. The quantified differences in purity specifications, impurity profiles, solubility behavior, and synthetic performance documented in Section 3 confirm that each compound represents a distinct chemical entity requiring independent qualification and cannot be treated as a drop-in replacement.

Quantified Differential Evidence: Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Versus Alternative 1,3,4-Oxadiazole Carboxylates


Purity Specification and Impurity Control: Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Versus Non-Methylated and 5-Ethyl Analogs

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) is supplied with a purity specification of >98.0% by HPLC with nonaqueous titration confirmation, and in commercial pharmaceutical intermediate grade, total impurities are specified at ≤2% with single impurity ≤0.5% [1]. In contrast, the non-methylated analog potassium 1,3,4-oxadiazole-2-carboxylate (CAS 1188263-66-2) is typically supplied at a lower 97% standard purity . The 5-ethyl analog (CAS 2609019-11-4) is commercially offered at 95.0% purity [2]. This represents a quantified purity differential of 1.0–3.0 percentage points for the 5-methyl derivative relative to structurally proximal alternatives.

Pharmaceutical intermediate procurement purity specification comparison impurity profile quality control

Regulatory and Analytical Differentiation: Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate as Designated Raltegravir Impurity 3

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) is specifically designated and supplied as Raltegravir Impurity 3 with detailed characterization data compliant with regulatory guidelines [1]. The product can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of raltegravir [2]. Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [3]. In contrast, alternative 1,3,4-oxadiazole carboxylates—including the non-methylated analog (CAS 1188263-66-2), the 5-ethyl analog (CAS 2609019-11-4), and the methyl ester derivative (CAS 37641-35-3)—do not carry this specific regulatory designation and lack validated impurity reference standard status for raltegravir applications [4].

Pharmaceutical impurity standards ANDA method validation reference standard traceability regulatory compliance

Solubility and Handling Differentiation: Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Versus Methyl Ester Analog

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is soluble in water and polar solvents (DMSO) but insoluble in non-polar organic solvents [1] . This solubility profile is characteristic of the potassium carboxylate salt form. The methyl ester analog—methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-35-3)—exhibits fundamentally different solubility behavior as a neutral ester, being soluble in organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) but poorly soluble in water [2]. The potassium salt form enhances water solubility compared to neutral oxadiazole analogs, which directly impacts formulation development and reaction medium selection [3].

Solubility comparison formulation compatibility reaction medium selection potassium salt vs ester

Molecular Weight and Counterion Differentiation: Potassium Versus Sodium Salt of 5-Methyl-1,3,4-oxadiazole-2-carboxylate

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) has a molecular weight of 166.18 g/mol with potassium (atomic weight 39.1) as the counterion . The sodium salt analog—sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-42-2)—has a molecular weight of 150.11 g/mol with sodium (atomic weight 23.0) as the counterion [1]. This represents a molecular weight difference of 16.07 g/mol (approximately 10.7% by mass). For stoichiometric calculations in synthesis, one equivalent of potassium salt requires 166.18 mg/mmol versus 150.11 mg/mmol for the sodium salt [2].

Counterion selection molecular weight comparison potassium vs sodium salt elemental analysis

Procurement Price Differentiation: Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Versus 5-Ethyl Analog

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) is commercially available at approximately ¥180–¥260 per 1 g from multiple Chinese research chemical suppliers, with 25 g quantities priced around ¥370 . In contrast, the 5-ethyl analog—potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate (CAS 2609019-11-4)—is quoted at $268.00 USD for 0.1 g and $3,315.00 USD for 10.0 g [1]. This represents a price differential exceeding two orders of magnitude on a per-gram basis for comparable purity grades, driven by the established commercial supply chain for the 5-methyl derivative as a raltegravir intermediate versus the specialty research-only status of the 5-ethyl analog.

Procurement cost analysis price comparison research chemical sourcing budget optimization

Procurement-Guided Application Scenarios for Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7)


Pharmaceutical Impurity Reference Standard for Raltegravir ANDA Filings

This compound is specifically designated as Raltegravir Impurity 3 and supplied with regulatory-compliant characterization data. It is qualified for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of raltegravir. Traceability against USP or EP pharmacopeial standards can be provided [1]. Procurement with documented impurity specifications (total ≤2%, single ≤0.5%) is essential for meeting regulatory submission requirements. Alternative 1,3,4-oxadiazole carboxylates lack this regulatory designation and cannot substitute in this application.

Synthetic Intermediate in Raltegravir Manufacturing Routes

The compound serves as a critical building block in the synthesis of raltegravir, an HIV integrase inhibitor used for the treatment of HIV infection . In this application, procurement of the potassium salt with purity >98.0% (HPLC) ensures consistent stoichiometric control and minimizes purification requirements [1]. The potassium salt form provides aqueous solubility that may be advantageous in specific synthetic steps, though the primary differentiator is the established role of the 5-methyl substituent in the raltegravir pharmacophore rather than solubility alone [2].

Medicinal Chemistry Building Block for 1,3,4-Oxadiazole-Containing Compound Libraries

As a heterocyclic building block, Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate enables the synthesis of more complex molecules in medicinal chemistry research . The compound can undergo oxidation, reduction, and coupling reactions to generate diverse derivatives. When selecting between this compound and the 5-ethyl analog (CAS 2609019-11-4) for library synthesis, the 5-methyl derivative offers >100× cost advantage per gram at comparable purity, making it the economically rational choice for scaffold exploration where the methyl substituent meets steric and electronic requirements [1].

Agrochemical Research for Herbicide and Fungicide Development

1,3,4-Oxadiazole derivatives, including Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate, have documented applications in agricultural chemical research for developing herbicides and fungicides . The compound can be utilized as a synthetic intermediate in the preparation of crop protection agents. Procurement specifications with defined impurity profiles (≤2% total impurities) support reproducible bioactivity screening results [1]. The compound's solubility in water and polar solvents facilitates formulation studies in aqueous-based agricultural delivery systems [2].

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